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nitrophenylboronic acid

Cat. No.: B1418644 Get Quote

Introduction
3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a bespoke chemical entity of significant

interest within contemporary drug discovery and synthetic chemistry. Its unique trifunctional

architecture, featuring a boronic acid moiety, a nitro group, and an ethylamide, presents a

versatile scaffold for the development of targeted therapeutics and specialized chemical

probes. The boronic acid group is renowned for its ability to form reversible covalent bonds with

diols, a characteristic leveraged in sensors for saccharides and in the design of enzyme

inhibitors. The nitro group, a potent electron-withdrawing group, modulates the electronic

properties of the phenyl ring and can serve as a handle for further chemical transformations.

The ethylcarbamoyl group provides a point for hydrogen bonding interactions, influencing the

compound's solubility and its binding affinity with biological targets.

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Ethylcarbamoyl)-5-nitrophenylboronic acid. As experimentally derived spectra for this

specific compound are not widely published, this guide will present predicted data based on

established principles of spectroscopy and analysis of structurally analogous compounds.

Detailed, field-proven protocols for acquiring such data are also provided to ensure that

researchers can validate these predictions and further characterize this compound of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of

organic molecules in solution. The following sections detail the predicted ¹H, ¹³C, and ¹¹B NMR

spectra for 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid, along with the rationale for these

predictions and protocols for data acquisition.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid in a

solvent such as DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic

protons, the ethyl group protons, the amide proton, and the boronic acid protons.

Table 1: Predicted ¹H NMR Spectral Data for 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid
in DMSO-d₆
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~8.60 t, J ≈ 1.5 Hz 1H Ar-H (H-4)

Deshielded due

to the anisotropic

effect of the two

adjacent

electron-

withdrawing

groups (nitro and

carbamoyl). The

meta-coupling to

H-2 and H-6

results in a

triplet.

~8.45 t, J ≈ 1.5 Hz 1H Ar-H (H-6)

Similar electronic

environment to

H-4, leading to a

downfield shift.

Meta-coupling to

H-2 and H-4.

~8.20 t, J ≈ 1.5 Hz 1H Ar-H (H-2)

Slightly upfield

compared to H-4

and H-6 due to

being meta to the

nitro group.

Meta-coupling to

H-4 and H-6.

~8.50 t, J ≈ 5.5 Hz 1H N-H The amide

proton is

expected to be a

broad triplet due

to coupling with

the adjacent CH₂

group. Its

chemical shift
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can be variable

and is dependent

on concentration

and temperature.

~3.30 q, J ≈ 7.2 Hz 2H -CH₂-

The methylene

protons are

adjacent to the

amide nitrogen

and are split into

a quartet by the

neighboring

methyl protons.

~1.15 t, J ≈ 7.2 Hz 3H -CH₃

The terminal

methyl protons

are split into a

triplet by the

adjacent

methylene

protons.

~8.10 br s 2H B(OH)₂

The protons of

the boronic acid

hydroxyl groups

are typically

broad and their

chemical shift is

highly dependent

on solvent,

concentration,

and water

content.

Diagram 1: ¹H NMR Acquisition Workflow
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Sample Preparation

Data Acquisition (500 MHz)

Data Processing

Dissolve ~5-10 mg of sample
in ~0.7 mL of DMSO-d6

Transfer to a 5 mm
NMR tube

Insert sample into
NMR spectrometer

Lock, tune, and shim
the instrument

Acquire ¹H spectrum
(e.g., 16 scans)

Fourier transform

Phase and baseline correction

Integrate peaks and
assign chemical shifts

Click to download full resolution via product page

A generalized workflow for acquiring a ¹H NMR spectrum.
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Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the

molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid
in DMSO-d₆

Chemical Shift (δ) ppm Assignment Rationale

~165 C=O

The carbonyl carbon of the

amide is expected at a

characteristic downfield

position.

~148 Ar-C-NO₂

The carbon atom attached to

the nitro group is significantly

deshielded.

~138 Ar-C-B(OH)₂

The carbon bearing the

boronic acid group will be

broad due to quadrupolar

relaxation of the boron

nucleus.

~135 Ar-C-CONH
The carbon attached to the

carbamoyl group.

~130 Ar-C-H Aromatic methine carbon.

~125 Ar-C-H Aromatic methine carbon.

~120 Ar-C-H Aromatic methine carbon.

~34 -CH₂-
The methylene carbon of the

ethyl group.

~15 -CH₃
The methyl carbon of the ethyl

group.

Predicted ¹¹B NMR Spectral Data
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¹¹B NMR is a valuable tool for characterizing boron-containing compounds.

Expected Chemical Shift: For a trigonal boronic acid, a broad signal is expected in the range

of δ 28-34 ppm. The broadness is due to the quadrupolar nature of the ¹¹B nucleus.

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

The use of DMSO-d₆ is recommended due to the good solubility of many boronic acids

and the ability to observe exchangeable protons (NH and OH).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Tune and shim the probe to achieve optimal resolution.

Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is

typically sufficient.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to

the low natural abundance of ¹³C.
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A spectral width of 0 to 200 ppm is appropriate.

Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

¹¹B NMR Acquisition:

Use a broadband probe tuned to the ¹¹B frequency.

A spectral width of 100 to -100 ppm is suitable.

Reference the spectrum to an external standard of BF₃·OEt₂ at δ 0.0 ppm.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and

elemental composition of a compound.

Predicted Mass Spectrometry Data
The molecular formula of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is C₉H₁₁BN₂O₅, with

a monoisotopic mass of 238.0709 g/mol .

Table 3: Predicted m/z Values for Molecular Ions

Ion Calculated m/z Ionization Mode

[M+H]⁺ 239.0782 ESI+

[M+Na]⁺ 261.0601 ESI+

[M-H]⁻ 237.0636 ESI-

Experimental Protocol for Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.
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Data Acquisition (Electrospray Ionization - ESI):

Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap

instrument) for accurate mass measurements.

Infuse the sample solution directly into the ESI source.

Acquire spectra in both positive and negative ion modes.

Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of

100-150°C.

Scan a mass range of m/z 50-500.

Diagram 2: Mass Spectrometry Analysis Workflow
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Sample Preparation

Data Acquisition (ESI-TOF)

Data Analysis

Prepare a dilute solution
(0.1 mg/mL) in MeOH

Infuse sample into ESI source

Acquire data in both
positive and negative ion modes

Identify molecular ion peaks
([M+H]⁺, [M-H]⁻, etc.)

Compare experimental m/z
with calculated values

Click to download full resolution via product page

A streamlined workflow for obtaining a mass spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted Infrared Spectral Data
Table 4: Predicted Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad, Strong
O-H stretch (boronic acid,

likely hydrogen-bonded)

~3300 Medium N-H stretch (amide)

3100-3000 Medium Aromatic C-H stretch

2980-2850 Medium
Aliphatic C-H stretch (-CH₂-, -

CH₃)

~1660 Strong C=O stretch (Amide I band)

~1580 Strong N-H bend (Amide II band)

1530 & 1350 Strong
Asymmetric and symmetric

NO₂ stretch

~1400 Strong B-O stretch

~1300 Medium C-N stretch

~730 Strong C-B stretch

Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid onto

the crystal.

Apply pressure with the instrument's anvil to ensure good contact.

Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum.

A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Diagram 3: IR Spectroscopy Workflow

Sample Preparation (ATR)

Data Acquisition (FTIR)

Data Analysis

Place solid sample on
ATR crystal

Collect background spectrum

Collect sample spectrum

Identify characteristic
absorption bands

Assign bands to
functional groups

Click to download full resolution via product page

A simple workflow for ATR-FTIR analysis.

UV-Visible Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Nitrophenyl compounds typically exhibit strong UV-Vis absorption.

Predicted UV-Visible Spectral Data
Expected Absorption: 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is expected to have a

maximum absorption (λmax) in the UV region, likely between 260-280 nm, due to the π → π*

transitions of the substituted aromatic ring.

pH Dependence: The λmax may shift depending on the pH of the solution due to the

ionization of the boronic acid group.

Saccharide Interaction: Upon binding with diols (e.g., fructose or glucose), a change in the

UV-Vis spectrum is anticipated. This is because the formation of the boronate ester alters the

electronic structure of the chromophore. This property is the basis for the use of similar

compounds as colorimetric sensors for saccharides.[1]

Experimental Protocol for UV-Visible Spectroscopy
Sample Preparation:

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a

buffered aqueous solution).

Prepare a series of dilutions to determine an optimal concentration that gives an

absorbance reading between 0.1 and 1.0.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Use the same solvent for the blank as for the sample.

Scan the wavelength range from 200 to 600 nm.

Record the absorbance spectrum and identify the λmax.

Conclusion
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This technical guide provides a foundational set of predicted spectroscopic data and robust

experimental protocols for the comprehensive characterization of 3-(Ethylcarbamoyl)-5-
nitrophenylboronic acid. While the presented data is predictive, it is grounded in the

fundamental principles of spectroscopic analysis and comparison with structurally related

molecules. The provided methodologies offer a clear path for researchers to obtain and verify

the empirical data, thereby confirming the structure and purity of this versatile chemical entity.

Adherence to these protocols will ensure the generation of high-quality, reliable data essential

for advancing research and development in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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